4-Hydroxy-6-isopropoxyisoquinoline-7-carbonitrile

Description

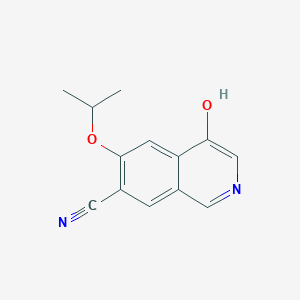

4-Hydroxy-6-isopropoxyisoquinoline-7-carbonitrile is a heterocyclic compound featuring an isoquinoline backbone substituted with hydroxyl (-OH), isopropoxy (-OCH(CH₃)₂), and carbonitrile (-CN) groups at positions 4, 6, and 7, respectively.

Properties

Molecular Formula |

C13H12N2O2 |

|---|---|

Molecular Weight |

228.25 g/mol |

IUPAC Name |

4-hydroxy-6-propan-2-yloxyisoquinoline-7-carbonitrile |

InChI |

InChI=1S/C13H12N2O2/c1-8(2)17-13-4-11-10(3-9(13)5-14)6-15-7-12(11)16/h3-4,6-8,16H,1-2H3 |

InChI Key |

CLUUXBWPGDHONA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=C(C=C2C=NC=C(C2=C1)O)C#N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4-Hydroxy-6-isopropoxyisoquinoline-7-carbonitrile involves several steps. One common method includes the reaction of appropriate starting materials under controlled conditions to form the desired product. The specific synthetic routes and reaction conditions can vary, but they typically involve the use of reagents such as acids, bases, and solvents to facilitate the reaction . Industrial production methods may involve scaling up these laboratory procedures to produce larger quantities of the compound efficiently .

Chemical Reactions Analysis

4-Hydroxy-6-isopropoxyisoquinoline-7-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used . For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

4-Hydroxy-6-isopropoxyisoquinoline-7-carbonitrile has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be studied for its potential biological activities and therapeutic properties. Additionally, this compound can be used in industrial applications, such as the development of new materials or chemical processes .

Mechanism of Action

The mechanism of action of 4-Hydroxy-6-isopropoxyisoquinoline-7-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds are structurally related to 4-Hydroxy-6-isopropoxyisoquinoline-7-carbonitrile, differing primarily in substituents at positions 6 and 7:

Key Observations :

Electronic Effects: The isopropoxy group in the target compound is less electron-withdrawing than the nitro (-NO₂) group in ’s analog but bulkier than methoxy (-OCH₃) groups seen in and . This steric hindrance may reduce solubility in polar solvents compared to methoxy derivatives . The carbonitrile group at position 7 (shared with and analogs) likely induces deshielding in NMR spectra, as seen in similar compounds where -CN causes distinct 13C NMR peaks near 115–120 ppm .

Spectroscopic Trends :

- 1H NMR : Methoxy substituents (e.g., in ) show singlets near δ 3.8–4.0 ppm for -OCH₃, while isopropoxy groups would exhibit split signals (δ 1.2–1.4 ppm for -CH(CH₃)₂ and δ 4.5–4.7 ppm for -OCH) .

- 13C NMR : Carbonitrile carbons resonate near δ 115–120 ppm, consistent across analogs (e.g., ’s compound at δ 118 ppm) .

Physical Properties :

- Melting Points : Methoxy and nitro derivatives ( and ) exhibit higher melting points (145–147°C for methoxy esters; nitro analogs likely >200°C) due to stronger intermolecular interactions. The target compound’s isopropoxy group may lower its melting point due to reduced crystallinity .

Biological Activity

4-Hydroxy-6-isopropoxyisoquinoline-7-carbonitrile is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse sources to provide a comprehensive understanding.

Synthesis of this compound

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of Isoquinoline Core : The initial step often involves cyclization reactions that construct the isoquinoline framework.

- Introduction of Functional Groups : Subsequent reactions introduce the hydroxyl and isopropoxy groups, which are critical for the compound's biological activity.

- Nitrile Formation : The final step includes the conversion of a suitable precursor to the carbonitrile functional group.

Anticancer Properties

Recent studies have highlighted the anticancer potential of isoquinoline derivatives, including this compound. The compound has shown promising results in inhibiting cancer cell proliferation through various mechanisms:

- Mechanism of Action : The compound may interfere with tubulin polymerization and induce reactive oxygen species (ROS) generation, leading to apoptosis in cancer cells .

- Cell Lines Tested : In vitro studies have demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values indicating potent activity .

| Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|

| MCF-7 | 20.1 | Tubulin interference, ROS induction |

| HCT-116 | 14 | Apoptosis induction |

Antiviral Activity

Compounds with similar structures have been investigated for their antiviral properties. Research indicates that derivatives can exhibit significant inhibition against viral replication, particularly in influenza and other viral infections .

Case Studies

Several case studies have explored the biological implications of isoquinoline derivatives:

- Study on Anticancer Activity :

- Antiviral Efficacy :

The biological activity of this compound can be attributed to several mechanisms:

- ROS Generation : Induction of oxidative stress leading to apoptosis.

- Tubulin Polymerization Interference : Disruption of microtubule dynamics essential for mitosis.

- Signal Pathway Modulation : Inhibition of key signaling pathways involved in cell survival and proliferation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.